Ethyl 6-formylamino-5-methoxyindole-2-carboxylate
Overview
Description
Ethyl 6-formylamino-5-methoxyindole-2-carboxylate is a compound with the molecular formula C₁₃H₁₄N₂O₄ and a molecular weight of 262.26 g/mol . This compound is a derivative of indole, a significant heterocyclic system found in many natural products and drugs . It is primarily used in organic synthesis and proteomics research .
Preparation Methods
The synthesis of ethyl 6-formylamino-5-methoxyindole-2-carboxylate involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The reaction conditions typically include the use of methanesulfonic acid under reflux in methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Ethyl 6-formylamino-5-methoxyindole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the ester group, using reagents like alkyl halides or acyl chlorides.
Common conditions for these reactions include the use of organic solvents like ethanol or methanol and temperatures ranging from room temperature to reflux . Major products formed from these reactions include various substituted indole derivatives .
Scientific Research Applications
Ethyl 6-formylamino-5-methoxyindole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 6-formylamino-5-methoxyindole-2-carboxylate involves its interaction with various molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
Ethyl 6-formylamino-5-methoxyindole-2-carboxylate can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral properties.
Ethyl 6-methoxy-3-methylindole-2-carboxylate: Used in various synthetic applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Biological Activity
Ethyl 6-formylamino-5-methoxyindole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound is an indole derivative characterized by the following chemical structure:
- Molecular Formula : C12H12N2O4
- Molecular Weight : 248.24 g/mol
The presence of the formylamino and methoxy groups contributes to its unique reactivity and biological properties.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, primarily through:
- Receptor Binding : Indole derivatives can bind with high affinity to multiple receptors, influencing various signaling pathways.
- Enzyme Inhibition : This compound has been noted for its potential to inhibit specific enzymes involved in cancer progression and inflammation.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
- In vitro Studies : The compound was tested against six human tumor cell lines, demonstrating significant cytotoxicity, particularly in those resistant to common chemotherapeutic agents like vinblastine .
Cell Line | GI50 (µM) | Activity Level |
---|---|---|
HCT116 | 15 | Moderate |
HCT116/VM46 | 150 | Resistant |
L1210 | 10 | High Activity |
Antiviral and Anti-inflammatory Effects
Indole derivatives, including this compound, have shown promise in antiviral and anti-inflammatory applications. They may inhibit viral replication and modulate inflammatory pathways, making them candidates for further development in treating viral infections and inflammatory diseases.
Comparative Analysis with Related Compounds
This compound can be compared with other indole derivatives to highlight its unique properties:
Compound | Biological Activity | Notes |
---|---|---|
Methyl 6-amino-4-isobutoxyindole-2-carboxylate | Antiviral | Known for its antiviral activity |
4-Alkyl-1-(5-fluoro-3-phenyl-indole-2-carbonyl)thiosemicarbazide | Potent antiviral | Exhibits strong antiviral properties |
Ethyl 6-methoxy-3-methylindole-2-carboxylate | Various synthetic applications | Used as a building block |
Case Studies and Research Findings
- Cytotoxicity Study :
- Mechanistic Insights :
-
Proteomics Applications :
- The compound has also been utilized in proteomics research to study protein interactions, which is vital for understanding cellular mechanisms and developing new therapeutic strategies.
Properties
IUPAC Name |
ethyl 6-formamido-5-methoxy-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-3-19-13(17)11-4-8-5-12(18-2)10(14-7-16)6-9(8)15-11/h4-7,15H,3H2,1-2H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQGUJOZARLMQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=C(C=C2N1)NC=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447359 | |
Record name | ETHYL 6-FORMYLAMINO-5-METHOXYINDOLE-2-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119825-27-3 | |
Record name | ETHYL 6-FORMYLAMINO-5-METHOXYINDOLE-2-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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